Carbamodithioic acid, cyclohexyl-
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Overview
Description
Carbamodithioic acid, cyclohexyl- is a member of the class of dithiocarbamic acids. It is derived from carbamic acid, where the oxo and hydroxy groups are replaced by a thiocarbonyl and thiol group, respectively . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Carbamodithioic acid, cyclohexyl- can be synthesized by reacting cyclohexylamine with carbon disulfide at room temperature . The reaction typically involves the following steps:
Reaction with Carbon Disulfide: Cyclohexylamine is reacted with carbon disulfide to form cyclohexylcarbamodithioic acid.
Complex Formation: The resulting compound can further react with organotin (IV) chlorides to form complexes.
Chemical Reactions Analysis
Carbamodithioic acid, cyclohexyl- undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: The compound can be reduced under specific conditions to yield various derivatives.
Substitution: It can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common reagents used in these reactions include organotin (IV) chlorides, which form complexes with the compound . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Carbamodithioic acid, cyclohexyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of carbamodithioic acid, cyclohexyl- involves its interaction with molecular targets and pathways in biological systems. The compound exerts its effects through the formation of complexes with metals, which can then interact with biological molecules . These interactions can lead to various biological activities, including antimicrobial and antioxidant effects .
Comparison with Similar Compounds
Carbamodithioic acid, cyclohexyl- can be compared with other similar compounds, such as:
Carbamodithioic acid, ammonium salt: This compound is used as a pharmaceutical intermediate and can replace hydrogen sulfide in precipitating metals or metal sulfides.
Cyclohexyl isothiocyanate: This compound is used in organic synthesis and has different chemical properties compared to carbamodithioic acid, cyclohexyl-.
Carbamodithioic acid, cyclohexyl- is unique due to its specific structure and the types of reactions it undergoes, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
cyclohexylcarbamodithioic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NS2/c9-7(10)8-6-4-2-1-3-5-6/h6H,1-5H2,(H2,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCJLSMWWRLQTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NS2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30388767 |
Source
|
Record name | Carbamodithioic acid, cyclohexyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30388767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22292-07-5 |
Source
|
Record name | Carbamodithioic acid, cyclohexyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30388767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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